Hydroxy Tyrosol-d4
Overview
Description
Hydroxy Tyrosol-d4, also known as 4-(2-Hydroxyethyl)-1,2-benzenediol-d4 or 2-(3,4-Dihydroxyphenyl)ethanol-d4, is a deuterated form of Hydroxy Tyrosol. This compound is a phenolic compound with potent antioxidant properties, commonly found in olives and olive oil. The deuterium labeling (d4) is used in research to study metabolic pathways and to trace the compound in biological systems due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol-d4 can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the hydroxylation of tyrosol using tyrosinase and glucose dehydrogenase. This enzymatic reaction converts tyrosol to Hydroxy Tyrosol with high specificity and yield . Another method involves the biomimetic synthesis using EDTA-Fe2+ coordination complex to simulate tyrosine hydroxylase, with hydrogen peroxide and ascorbic acid as oxygen and hydrogen donors, respectively .
Industrial Production Methods: Industrial production of this compound often involves the extraction from olive leaves, fruit, and oil production waste products. Biotechnological methods, such as microbial fermentation and enzymatic conversion, are increasingly being used due to their environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Tyrosol-d4 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tyrosinase, and ascorbic acid are commonly used.
Reduction: NADH and glucose dehydrogenase are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonates are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy Tyrosol and its reduced forms.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Hydroxy Tyrosol-d4 has a wide range of applications in scientific research:
Mechanism of Action
Hydroxy Tyrosol-d4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, it modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Hydroxy Tyrosol-d4 is unique due to its deuterium labeling, which provides stability and allows for precise tracing in metabolic studies. Similar compounds include:
Oleuropein: A secoiridoid found in olives, which hydrolyzes to produce Hydroxy Tyrosol and other phenolic compounds.
Hydroxytyrosol acetate: An esterified form of Hydroxy Tyrosol with slightly different pharmacokinetic properties.
This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in various scientific fields.
Biological Activity
Hydroxy Tyrosol-d4 (HT-d4) is a deuterated form of hydroxytyrosol, a phenolic compound primarily found in olive oil, recognized for its potent biological activities. This article delves into the biological activity of HT-d4, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.
Antioxidant Activity
Hydroxytyrosol and its derivatives are renowned for their antioxidant properties , which play a crucial role in mitigating oxidative stress.
- Mechanisms of Action : HT-d4 enhances the endogenous defense systems against oxidative stress by activating various cellular signaling pathways. One significant pathway involves the activation of nuclear factor E2-related factor 2 (Nrf2), which induces phase II detoxifying enzymes .
- In Vitro Studies : In cell-free assays, HT-d4 demonstrated strong anti-radical activity, with IC50 values indicating superior antioxidant capacity compared to traditional antioxidants like ascorbic acid . The compound effectively neutralizes superoxide radicals and reduces lipid peroxidation in cellular models .
Table 1: Antioxidant Activity of this compound
Assay Type | IC50 Value (μg/mL) | Comparison Control (Ascorbic Acid IC50) |
---|---|---|
DPPH Radical Scavenging | 21.3 | 3.8 |
ABTS Radical Scavenging | 6.54 | 2.8 |
Superoxide Radical Scavenging | 161.0 | Not provided |
Anti-Inflammatory Effects
HT-d4 exhibits notable anti-inflammatory properties, which contribute to its potential therapeutic applications.
- Cellular Mechanisms : In endothelial cells, HT-d4 suppresses inflammatory angiogenesis and reduces mitochondrial superoxide production . It also enhances superoxide dismutase (SOD) activity, which is vital for cellular defense against oxidative damage.
- Clinical Implications : Regular intake of hydroxytyrosol has been linked to improved antioxidant profiles and modulation of inflammation-related gene expression in patients with atherosclerosis .
Anticancer Properties
The anticancer effects of HT-d4 have been extensively studied across various cancer cell lines.
- Mechanisms of Action : HT-d4 induces apoptotic cell death in cancer cells through the generation of reactive oxygen species (ROS) and activation of the PI3K/Akt/FOXO3a signaling pathway . It has been shown to down-regulate epidermal growth factor receptor (EGFR) expression, thereby reducing cell proliferation in colon cancer models .
- Case Studies :
- Colon Cancer : In human colon cancer cells (DLD1), HT-d4 exhibited antiproliferative effects and induced apoptosis via caspase signaling pathways .
- Breast Cancer : In MCF-7 breast cancer cells, HT-d4 showed enhanced effectiveness under hypoxic conditions, suggesting its potential utility in targeting tumor microenvironments .
- Prostate Cancer : Studies indicate that HT-d4 inhibits androgen receptor expression and prostate-specific antigen secretion in androgen-dependent prostate cancer cells .
Table 2: Summary of Anticancer Activities
Cancer Type | Mechanism of Action | Observed Effect |
---|---|---|
Colon Cancer | Induction of apoptosis via ROS generation | Decreased cell proliferation |
Breast Cancer | Enhanced efficacy under hypoxia | Increased apoptosis |
Prostate Cancer | Inhibition of androgen receptor | Reduced tumor growth |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of HT-d4 is essential for evaluating its therapeutic potential.
- Metabolism : After ingestion, hydroxytyrosol undergoes extensive metabolism, resulting in various metabolites that may influence its biological activity . The use of deuterated forms like HT-d4 allows for better tracking and quantification in biological studies.
- Bioavailability : Studies have shown that the bioavailability of hydroxytyrosol can vary significantly based on dietary sources, with extra virgin olive oil providing higher plasma concentrations compared to other forms .
Properties
IUPAC Name |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857855 | |
Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330260-89-3 | |
Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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